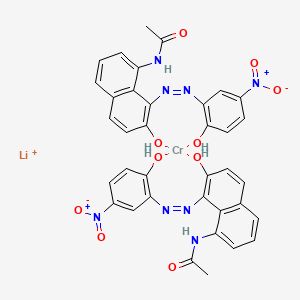

Lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-)

Description

Lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) is a coordination complex featuring a chromium(III) center bound to two bidentate ligands derived from azo-naphthol derivatives. The ligands consist of a naphthyl backbone substituted with hydroxyl and azo groups, further functionalized with a nitro (-NO₂) group on the phenyl ring. The lithium counterion balances the anionic charge of the complex.

The synthesis of such complexes typically involves ligand chelation under controlled pH and temperature, followed by crystallization.

Propriétés

Numéro CAS |

83804-13-1 |

|---|---|

Formule moléculaire |

C36H28CrLiN8O10+ |

Poids moléculaire |

791.6 g/mol |

Nom IUPAC |

lithium;chromium;N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-1-yl]acetamide |

InChI |

InChI=1S/2C18H14N4O5.Cr.Li/c2*1-10(23)19-13-4-2-3-11-5-7-16(25)18(17(11)13)21-20-14-9-12(22(26)27)6-8-15(14)24;;/h2*2-9,24-25H,1H3,(H,19,23);;/q;;;+1 |

Clé InChI |

ZRQACCDSNFLKCH-UHFFFAOYSA-N |

SMILES canonique |

[Li+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O.CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cr] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) typically involves the reaction of chromium salts with azo compounds under controlled conditions. The process often requires the use of solvents and specific temperature and pH conditions to ensure the proper formation of the complex .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) can undergo various chemical reactions, including:

Reduction: Reduction reactions can also occur, often involving reducing agents that interact with the chromium center.

Substitution: The azo ligand can participate in substitution reactions, where one or more functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the pH . The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation state chromium compounds, while reduction can yield lower oxidation state species . Substitution reactions can result in modified azo ligands with different functional groups .

Applications De Recherche Scientifique

Chemistry

In chemistry, Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

The compound’s potential biological applications include its use as a staining agent in microscopy and histology. Its vibrant color and ability to bind to specific biological molecules make it useful for visualizing cellular structures .

Medicine

In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its interactions with biological molecules and potential pharmacological effects are areas of active investigation .

Industry

Industrially, the compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for various applications, including textiles and coatings .

Mécanisme D'action

The mechanism of action of Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) involves its interaction with specific molecular targets. The azo ligand can form coordination complexes with metal ions, influencing their reactivity and stability . The compound’s effects are mediated through its ability to participate in redox reactions and bind to various substrates .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous coordination complexes, particularly those with azo-naphthol ligands and varying substituents or central metals.

Table 1: Structural and Functional Comparison

| Compound Name | Central Metal | Substituent on Phenyl Ring | Key Properties |

|---|---|---|---|

| Lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) | Cr(III) | -NO₂ (nitro) | High electron-withdrawing capacity; potential catalytic or optoelectronic use |

| Hydrogen bis[N-(7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) | Co(III) | -SO₂Me (mesyl) | Enhanced solubility in polar solvents; moderate redox activity |

| Hydrogen bis[N-(7-hydroxy-8-[[2-hydroxy-5-sulphamoylphenyl]azo]-1-naphthyl]acetamidato | Cr(III) | -SO₂NH₂ (sulfamoyl) | Improved thermal stability; biomedical relevance due to sulfonamide moiety |

| Hydrogen chlorotrioxochromate(1-), compound with N,N-dimethylpyridin-4-amine (1:1) | Cr(VI) | Cl⁻, dimethylamine | Oxidizing agent; toxicity concerns limit applications |

Key Findings:

Substituent Effects :

- The nitro group in the target compound confers strong electron-withdrawing behavior, which may enhance charge-transfer transitions, as seen in optoelectronic materials like organic electroluminescent diodes . However, nitro groups can reduce solubility in aqueous media compared to sulfamoyl (-SO₂NH₂) or mesyl (-SO₂Me) substituents .

- Sulfamoyl and mesyl groups improve solubility and stability, making their respective complexes more viable for pharmaceutical or catalytic applications .

Central Metal Influence :

- Chromium(III) complexes (e.g., the target compound) exhibit moderate Lewis acidity and redox activity, suitable for catalysis or dye-sensitized systems.

- Cobalt(III) analogues (e.g., Hydrogen bis[...]cobaltate(1-)) show distinct magnetic properties due to Co(III)’s d⁶ configuration, expanding their utility in magnetic materials .

- Chromium(VI) species (e.g., Hydrogen chlorotrioxochromate) are potent oxidizers but are often avoided due to environmental and toxicity risks .

Application Potential: The target compound’s nitro-functionalized ligand aligns with organic electroluminescent materials, where azo chromophores contribute to light emission efficiency. However, its performance metrics (e.g., quantum efficiency) may lag behind optimized systems like Tang and Vanslyke’s double-layer diodes (1% photon/electron efficiency) .

Activité Biologique

Lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) is a complex chemical compound that exhibits unique structural and biological properties. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 877.84 g/mol. It appears as a blue-black powder in its pure form, with its color varying in different solvents due to complex interactions with light and chemical environments.

Synthesis

The synthesis of lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) involves several chemical reactions that typically include the formation of azo compounds and coordination with lithium and chromate ions. The specific steps in the synthesis process can significantly influence the biological activity of the resulting compound.

Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in enzyme inhibition. For instance, azo dyes and chromium complexes have been studied for their potential as inhibitors of cholinesterases, which are critical enzymes in neurotransmission .

Table 1: Comparison of Biological Activity

| Compound | Inhibition Type | Target Enzyme | Inhibition (%) |

|---|---|---|---|

| Lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) | Potential inhibitor | AChE/BChE | TBD |

| Chelerythrine | Dual inhibitor | AChE/BChE | 97.1 (AChE) |

| 8-Hydroxy-2,7-naphthyridin-2-ium salts | ChEIs | AChE/BChE | Up to 98.6 |

The inhibition percentages for various compounds indicate that lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) may possess similar inhibitory properties, although specific data on its activity remains to be fully elucidated.

Case Studies

In studies involving related compounds, such as naphthyridine derivatives, it was found that structural modifications significantly influenced their inhibitory effects on cholinesterases. These findings suggest that the specific arrangement of functional groups within lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) could lead to enhanced biological activity .

Potential Applications

Given its structural characteristics, lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) may have applications in:

- Pharmaceuticals : As a potential drug candidate for neurodegenerative diseases by inhibiting cholinesterases.

- Dyes and Pigments : Due to its azo structure, it could be explored for use in dye applications where biological activity is beneficial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.